molecular formula C10H7F3O3 B2447198 7-(三氟甲氧基)色满-4-酮 CAS No. 340825-26-5

7-(三氟甲氧基)色满-4-酮

货号: B2447198
CAS 编号: 340825-26-5
分子量: 232.158
InChI 键: ROVOVSJXNSHPBD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(Trifluoromethoxy)chroman-4-one is a chemical compound that belongs to the class of chroman-4-one derivatives. These compounds are known for their significant biological and pharmaceutical activities. The chroman-4-one skeleton is a remarkable structural system that belongs to oxygen-containing heterocycles and constitutes a major building block in a large class of medicinal compounds .

科学研究应用

Chemistry

7-(Trifluoromethoxy)chroman-4-one serves as a crucial building block for synthesizing various organic compounds. Its unique trifluoromethoxy group allows for the development of new derivatives with enhanced properties.

The compound exhibits significant biological activities, including:

  • Anticancer Properties : Studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Mechanisms include:
    • Induction of apoptosis through increased DNA fragmentation.
    • Regulation of gene expression related to apoptosis, such as upregulation of P53 and BAX while downregulating BCL-2.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains, showing potential as an antibacterial agent. In vitro studies indicate that it can inhibit growth in pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .

Medical Applications

Research indicates potential therapeutic uses in:

  • Anti-inflammatory Treatments : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, leading to reduced production of pro-inflammatory mediators.
  • Drug Development : Its unique properties make it a candidate for developing new pharmaceuticals targeting various diseases.

Anticancer Efficacy

A series of case studies were conducted to evaluate the anticancer effects of 7-(Trifluoromethoxy)chroman-4-one:

  • MCF-7 Cell Line Study : Treatment with specific derivatives resulted in significant cytotoxic effects, correlating with increased markers of apoptosis.
  • HCT-116 Cell Line Study : Compounds demonstrated reduced cell viability and altered cell cycle dynamics, indicating potential for further development as anticancer agents.
Cell LineCompoundEffectMechanism
MCF-714bSignificant reduction in viabilityInduction of apoptosis
HCT-1166aReduced viability; cell cycle arrestModulation of cell cycle

Antimicrobial Studies

Further investigations into the antimicrobial properties revealed:

  • Compounds derived from 7-(Trifluoromethoxy)chroman-4-one showed significant inhibition against tested microorganisms. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
MicroorganismCompoundMIC (µg/mL)
Mycobacterium smegmatis6d6.25
Pseudomonas aeruginosa9c19
Candida albicansVariousVariable

准备方法

Synthetic Routes and Reaction Conditions: Several synthetic methods have been developed for the preparation of chroman-4-one derivatives. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .

Industrial Production Methods: Industrial production methods for 7-(Trifluoromethoxy)chroman-4-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

化学反应分析

Types of Reactions: 7-(Trifluoromethoxy)chroman-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize chroman-4-one derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce chroman-4-one derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chroman-4-one derivatives can lead to the formation of chromone derivatives, while reduction can yield chromanol derivatives .

相似化合物的比较

    Chroman-4-one: The parent compound of 7-(Trifluoromethoxy)chroman-4-one, which lacks the trifluoromethoxy group.

    Flavanone: A similar compound with a different substitution pattern on the chroman-4-one skeleton.

    Isoflavone: Another related compound with a different structural arrangement.

Uniqueness: 7-(Trifluoromethoxy)chroman-4-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, reactivity, and biological activity compared to its analogs .

生物活性

7-(Trifluoromethoxy)chroman-4-one is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesized derivatives, biological evaluations, and mechanisms of action related to this compound, emphasizing its cytotoxic effects against various cancer cell lines.

7-(Trifluoromethoxy)chroman-4-one is characterized by the presence of a trifluoromethoxy group, which significantly influences its biological activity. The compound's structure can be represented as follows:

C9H7F3O2\text{C}_9\text{H}_7\text{F}_3\text{O}_2

Synthesis and Derivatives

Recent studies have focused on synthesizing derivatives of chroman-4-one to explore their biological activities. The synthesis typically involves reactions between chromone precursors and various functional groups to enhance specific properties, such as cytotoxicity and selectivity towards cancer cells .

Cytotoxicity Studies

A comprehensive evaluation of the cytotoxic effects of 7-(Trifluoromethoxy)chroman-4-one and its derivatives was conducted using the MTT assay against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • HepG2 (liver cancer)

The results indicated that certain derivatives exhibited significant cytotoxicity, with some compounds showing IC50 values lower than that of the standard drug doxorubicin. For instance, compounds such as 14b , 17 , and 19 displayed potent activity against MCF-7 cells, achieving cell death percentages ranging from 100% to 65.2% .

Table 1: Cytotoxic Activity of Compounds Against MCF-7 Cells

CompoundIC50 (µg/mL)% Cell Death
Doxorubicin37.6100
14b18.685
1729.275
1935.165

The mechanisms underlying the cytotoxic effects were investigated through various assays:

  • DNA Fragmentation Assay : This assay demonstrated that treatment with compounds like 14b resulted in significant DNA fragmentation in MCF-7 cells, indicating apoptosis induction. The fragmentation rates were significantly higher than those observed in untreated controls (P < 0.01) .
  • mRNA Expression Analysis : The expression levels of key apoptotic markers such as P53 and BAX were upregulated, while anti-apoptotic markers like BCL2 and CDK4 were downregulated in treated cells compared to controls. This suggests that these compounds may activate apoptotic pathways effectively .

Table 2: mRNA Expression Changes in MCF-7 Cells

GeneControl ExpressionTreated Expression
P53LowHigh
BAXLowHigh
BCL2HighLow
CDK4HighLow

Case Studies

Several case studies have highlighted the effectiveness of chromanone derivatives in preclinical settings:

  • A study demonstrated that specific derivatives showed higher tumor specificity compared to doxorubicin and other standard chemotherapeutics . The introduction of methoxy groups at strategic positions was found to enhance this specificity.
  • Another investigation into the structure-activity relationship (SAR) indicated that modifications such as trifluoromethoxy groups significantly impacted the biological efficacy against various cancer cell lines .

属性

IUPAC Name

7-(trifluoromethoxy)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)16-6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVOVSJXNSHPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-(trifluoromethoxy)phenol (7.13 mL, 55.0 mmol) and 3-chloropropanoyl chloride (5.5 mL, 57.6 mmol) in trifluoroacetic acid (25 mL) was stirred 15 minutes at ambient temperature, and then heated at 50° C. for 90 minutes. After stirring at ambient temperature overnight, the solution was added over 5 minutes to preheated triflic acid (20 mL) at 50° C. After 20 minutes, the mixture was removed from the oil bath, then cooled in an ice water bath. Crushed ice was added, slowly at first, keeping the temperature of the orange solution below 25° C. Eventually a solid precipitate formed, and the suspension was diluted with MTBE (200 mL). The mixture was cooled in an ice water bath. It was washed with brine and then four times with water, partially dried (Na2SO4), filtered, and concentrated. After standing overnight, the yellow mixture was dissolved in ethanol (180 mL) and added slowly over 22 minutes to 1.5 M aqueous Na2CO3 (180 mL) cooled with a water ice bath (internal temp did not exceed 15° C.). The suspension was permitted to come to ambient temperature overnight, and was then diluted with 2:1 EtOAc/hexanes (300 mL) and filtered. The solids were rinsed with more 2:1 solution (105 mL), and the aqueous phase of the filtrate was separated and extracted with 1:1 EtOAc/hexanes (3×100 mL). The combined organic phases were washed once with water (200 mL), and the aqueous phase was back-extracted once with 1:1 solution (40 mL). The organic phases were combined and washed with brine (30 mL), dried (Na2SO4), filtered, and concentrated, chromatographed on silica (gradient elution, 5-20% Et2O/hexanes) to give the title compound (4.95 g, 21.3 mmol, 39% yield). 1H NMR (300 MHz, DMSO-d6) δ 7.90-7.85 (m, 1H), 7.08-7.01 (m, 2H), 4.61 (dd, 2H), 2.83 (dd, 2H).
Quantity
7.13 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
39%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。